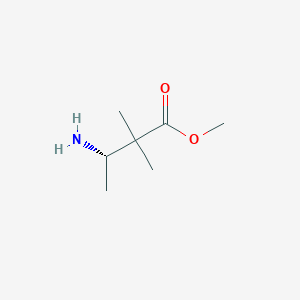
5-Chloro-2-(2-methylpyridin-4-yl)-1,6-naphthyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-(2-methylpyridin-4-yl)-1,6-naphthyridine is a heterocyclic compound that contains both pyridine and naphthyridine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(2-methylpyridin-4-yl)-1,6-naphthyridine typically involves the following steps:
Coupling Reaction: The coupling of the chlorinated naphthyridine with 2-methylpyridine.
Common reagents used in these reactions include halogenating agents like thionyl chloride or phosphorus pentachloride, and coupling agents such as palladium catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation and coupling reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-2-(2-methylpyridin-4-yl)-1,6-naphthyridine can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxides.
Reduction: Reduction of the nitro group to an amine.
Substitution: Nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions include N-oxides, amines, and various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Chloro-2-(2-methylpyridin-4-yl)-1,6-naphthyridine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Material Science: Investigated for its potential use in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 5-Chloro-2-(2-methylpyridin-4-yl)-1,6-naphthyridine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and thereby exerting its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-1,6-naphthyridine: Lacks the pyridine ring, making it less versatile in certain applications.
2-Methyl-4-pyridyl-1,6-naphthyridine:
Uniqueness
5-Chloro-2-(2-methylpyridin-4-yl)-1,6-naphthyridine is unique due to the presence of both the chlorine atom and the 2-methylpyridine moiety, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Propriétés
Formule moléculaire |
C14H10ClN3 |
|---|---|
Poids moléculaire |
255.70 g/mol |
Nom IUPAC |
5-chloro-2-(2-methylpyridin-4-yl)-1,6-naphthyridine |
InChI |
InChI=1S/C14H10ClN3/c1-9-8-10(4-6-16-9)12-3-2-11-13(18-12)5-7-17-14(11)15/h2-8H,1H3 |
Clé InChI |
ZVOXGGHFWNWGQL-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=CC(=C1)C2=NC3=C(C=C2)C(=NC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Tert-Butyl 7-Ethyl 3,3A,5,6-Tetrahydrofuro[3,2-B]Pyridine-4,7(2H)-Dicarboxylate](/img/structure/B13052903.png)


![(E)-N-(2-nitrophenyl)-1-{N'-[(3E)-6,6,6-trifluoro-5-oxohexan-3-ylidene]hydrazinecarbonyl}methanecarbohydrazonoylcyanide](/img/structure/B13052920.png)


![(3R)-3-Amino-3-[3,5-bis(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13052933.png)




![2-Amino-2-(2,2-difluorobenzo[D][1,3]dioxol-4-YL)ethan-1-OL](/img/structure/B13052970.png)
![2-(6-Oxo-7-oxa-5-azaspiro[3.4]octan-5-YL)acetic acid](/img/structure/B13052975.png)
